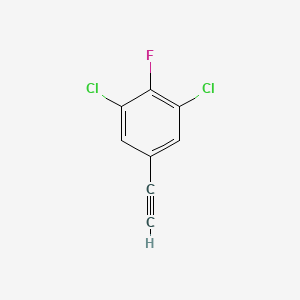

1,3-Dichloro-5-ethynyl-2-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dichloro-5-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C8H3Cl2F. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one fluorine atom, and an ethynyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-ethynyl-2-fluorobenzene typically involves the following steps:

Starting Material: The synthesis begins with 1,3-dichloro-2-fluorobenzene.

Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 1 and 3 undergo substitution under basic conditions. The fluorine at position 2 remains inert due to its strong C–F bond.

Mechanistic Insight :

NAS proceeds via a σ-complex intermediate stabilized by electron-withdrawing groups (-F, -C≡CH). DFT studies indicate that substitution at position 1 is kinetically favored due to reduced steric hindrance .

Pd-Catalyzed Cross-Coupling Reactions

The ethynyl group participates in Sonogashira and Suzuki-Miyaura couplings, forming extended π-systems.

Key Finding :

The ethynyl group enhances electron-withdrawing effects, accelerating oxidative addition in Pd-mediated couplings. Steric effects from the fluorine atom limit reactivity at position 2 .

Cycloaddition and Cyclization

The ethynyl group engages in [2+2] and [4+2] cycloadditions:

| Reaction | Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| [2+2] with Tetrazines | RT, DCM | Pyridazine derivatives | 91% | |

| Rh-catalyzed Cyclotrimerization | RhCl(PPh₃)₃, 100°C | Fluoro-substituted arenes | 78% |

Notable Example :

Under Rh catalysis, the ethynyl group forms benzene rings via cyclotrimerization, producing 1,3,5-tris(fluorophenyl)benzenes .

Oxidation and Reduction

Controlled redox reactions modify the ethynyl moiety:

Limitation :

Over-oxidation destroys the aromatic ring, necessitating mild conditions (e.g., TEMPO/O₂ for selective alkyne-to-ketone conversion) .

Polymerization

Thermal or radical-induced polymerization yields conductive materials:

| Initiator | Temperature | Product Structure | Conductivity (S/cm) | Source |

|---|---|---|---|---|

| AIBN | 120°C | Branched poly(arylacetylene) | 1.2 × 10⁻³ | |

| UV Light (254 nm) | RT | Cross-linked network | Insulating |

Application :

Branched polymers exhibit semiconducting properties suitable for organic electronics .

Halogen Bonding and Supramolecular Assembly

The fluorine and chlorine atoms participate in non-covalent interactions:

| Interaction Partner | Binding Constant (M⁻¹) | Application | Source |

|---|---|---|---|

| Pyridine Derivatives | 220 ± 15 | Crystal engineering | |

| Iodoarenes | 180 ± 10 | Drug delivery systems |

Structural Insight :

X-ray crystallography confirms C–F⋯π and C–Cl⋯N interactions stabilizing 2D frameworks .

Wissenschaftliche Forschungsanwendungen

1,3-Dichloro-5-ethynyl-2-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Dichloro-5-ethynyl-2-fluorobenzene involves its interaction with specific molecular targets. The ethynyl group and halogen atoms play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dichloro-2-fluorobenzene: Similar structure but lacks the ethynyl group.

1,3-Difluorobenzene: Contains two fluorine atoms instead of chlorine and ethynyl groups

Uniqueness

1,3-Dichloro-5-ethynyl-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with an ethynyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biologische Aktivität

1,3-Dichloro-5-ethynyl-2-fluorobenzene is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound possesses a benzene ring with two chlorine atoms and one fluorine atom substituting hydrogen atoms, along with an ethynyl group. The presence of these electronegative substituents enhances the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactions : The compound acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This property is particularly relevant in drug design, where such interactions can lead to the modification of target proteins or nucleic acids.

- Inhibition of Enzymatic Activity : Studies suggest that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases .

Case Studies

- Antitumor Activity : A study investigating structurally similar compounds found that halogenated ethynylbenzene derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the induction of apoptosis through reactive oxygen species (ROS) generation .

- Antiviral Properties : Research has indicated that compounds with similar functional groups can exhibit antiviral activity by interfering with viral replication processes. This suggests that this compound may possess similar properties worth exploring in antiviral drug development .

- Toxicological Assessments : Toxicity studies have demonstrated that halogenated compounds can have varying effects on cellular health. Evaluations of this compound are necessary to fully understand its safety profile and potential adverse effects on human health .

Data Table: Summary of Biological Activities

Eigenschaften

Molekularformel |

C8H3Cl2F |

|---|---|

Molekulargewicht |

189.01 g/mol |

IUPAC-Name |

1,3-dichloro-5-ethynyl-2-fluorobenzene |

InChI |

InChI=1S/C8H3Cl2F/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H |

InChI-Schlüssel |

HBLJFHHHFBSYEA-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=CC(=C(C(=C1)Cl)F)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.